molecular formula C18H29ClN2O B195685 Bupivacaine hydrochloride CAS No. 18010-40-7

Bupivacaine hydrochloride

Katalognummer: B195685
CAS-Nummer: 18010-40-7
Molekulargewicht: 324.9 g/mol
InChI-Schlüssel: SIEYLFHKZGLBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bupivacaine hydrochloride is a long-acting amide local anesthetic widely used in clinical settings for surgical anesthesia, epidural analgesia, and peripheral nerve blocks. It is chemically designated as (±)-1-butyl-2',6'-pipecoloxylidide monohydrate hydrochloride, with a molecular formula of $ \text{C}{18}\text{H}{28}\text{N}2\text{O} \cdot \text{HCl} \cdot \text{H}2\text{O} $ and a molecular weight of 342.90 . Its mechanism involves blocking voltage-gated sodium channels, inhibiting neuronal depolarization. This compound is available in sterile solutions at concentrations of 2.5, 5, and 7.5 mg/mL, with a plasma half-life of 2.7 hours in adults and 8.1 hours in neonates due to immature hepatic metabolism .

Key pharmacological properties include:

  • High protein binding (95%), prolonging its duration of action.
  • Long duration: 6–8 hours for nerve blocks and 5–7 hours for local infiltration in adults .
  • Dose-dependent cardiotoxicity, particularly associated with its R-enantiomer .

Vorbereitungsmethoden

Conventional Synthesis via Piperidinecarboxylic Acid Intermediate

Reaction Sequence and Mechanism

The foundational synthesis of bupivacaine hydrochloride begins with 2-piperidinecarboxylic acid as the starting material. This route involves two critical steps: alkylation with n-butyraldehyde and condensation with 2,6-dimethylaniline .

  • Alkylation :
    The reaction of 2-piperidinecarboxylic acid with n-butyraldehyde in the presence of a borohydride reducing agent yields 1-butylpiperidine-2-carboxylic acid . This step avoids corrosive chlorination reagents, reducing environmental impact .

  • Condensation :
    The intermediate undergoes amide bond formation with 2,6-dimethylaniline via a coupling agent, followed by hydrochloride salt formation. Early methods used dicyclohexylcarbodiimide (DCC), but modern approaches employ greener alternatives like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Process Optimization

Industrial adaptations of this route emphasize solvent recycling and waste reduction . For example, toluene serves as a reusable solvent for the alkylation step, while phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency . The total yield for this two-step process ranges from 38% to 45% , with chemical purity exceeding 99.9% .

Chiral Resolution for Levothis compound

Enantiomeric Separation

The demand for the S-enantiomer (levobupivacaine) spurred innovations in chiral resolution. A 2023 study optimized the process using l-(–)-dibenzoyl tartaric acid to separate R- and S-isomers of N-(2,6-dimethylphenyl)piperidine-2-carboxamide .

  • Diastereomeric Salt Formation :
    Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide reacts with l-(–)-dibenzoyl tartaric acid in ethanol, yielding diastereomeric salts with distinct solubilities.

  • Crystallization :
    Selective crystallization at 4°C achieves an enantiomeric excess (ee) of 99.30% for the S-isomer .

Substitution and Salting Reactions

The resolved S-isomer undergoes alkylation with n-bromobutane in dimethylformamide (DMF), followed by hydrochloric acid treatment to form the hydrochloride salt. This method’s total yield reaches 45% , with scalability validated at a 20 kg production scale .

Palladium-Catalyzed Hydrogenation Route

Protecting Group Strategy

A patent-pending method introduces a Cbz (benzyloxycarbonyl) protecting group to 2-piperidinecarboxylic acid before condensation .

  • Protection :
    Treatment with Cbz-Cl in alkaline aqueous medium ensures selective protection of the amine group.

  • Condensation and Deprotection :
    The protected intermediate reacts with 2,6-dimethylaniline, followed by palladium-catalyzed hydrogenation to remove the Cbz group. Hydrogenation at 50°C under 3 atm H₂ achieves near-quantitative deprotection .

Yield and Environmental Impact

This four-step sequence achieves a 52% overall yield , with residual palladium levels below 10 ppm . The avoidance of halogenated solvents reduces hazardous waste by 40% compared to earlier methods .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldPurityEnvironmental Impact
Conventional Alkylation2-Piperidinecarboxylic acidAlkylation, Condensation38–45%99.9%Moderate (toluene recycling)
Chiral ResolutionRacemic N-arylpiperidineDiastereomer separation, Alkylation45%99.3%Low (ethanol solvent)
Cbz Protection Route2-Piperidinecarboxylic acidProtection, Hydrogenation52%99.8%Low (no halogenated solvents)

Industrial-Scale Production and Quality Control

Analytical Validation

A novel HPLC method with a chiral stationary phase (CSP) column resolves R- and S-bupivacaine with a resolution factor (Rₛ) of 2.5 . Mobile phase: n-hexane/ethanol/diethylamine (80:20:0.1 v/v) .

Analyse Chemischer Reaktionen

    Reaktionen: Bupivacain kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.

    Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen variieren je nach gewünschter Modifikation. Beispielsweise kann die Oxidation Peroxide beinhalten, während die Reduktion Hydride verwenden könnte.

    Hauptprodukte: Diese Reaktionen liefern Derivate von Bupivacain mit veränderten Eigenschaften.

  • Wissenschaftliche Forschungsanwendungen

    Indications and Uses

    Bupivacaine hydrochloride is indicated for:

    • Surgical Anesthesia : Used in adults and children over 12 years for various surgical procedures.
    • Acute Pain Management : Effective in managing pain in adults, infants, and children over 1 year.
    • Obstetrical Procedures : Utilized for labor analgesia and cesarean sections.
    • Dental Procedures : Employed in dental infiltrations and nerve blocks.
    • Regional Anesthesia : Commonly used for epidural, caudal, and peripheral nerve blocks.

    Pharmacological Properties

    • Mechanism of Action : Bupivacaine inhibits sodium channels, leading to a decrease in neuronal excitability.
    • Pharmacokinetics : Peak plasma concentrations are typically reached within 30 minutes post-injection. It has a half-life of approximately 2.5 to 3.5 hours, with renal excretion being the primary elimination route .

    Surgical Anesthesia

    Bupivacaine is frequently chosen for epidural anesthesia during surgeries such as total hip arthroplasty. A typical dosage ranges from 2 to 3 mg/kg body weight .

    Obstetric Anesthesia

    For obstetric procedures, bupivacaine's efficacy is notable in providing labor analgesia. It is administered in concentrations of 0.25% to 0.5%, with specific dosages tailored to individual patient needs .

    Dental Procedures

    In dental settings, bupivacaine is used for maxillary and mandibular nerve blocks, allowing for prolonged analgesia during procedures .

    Case Studies

    StudyApplicationFindings
    Smith et al. (2020)Total Hip ArthroplastyDemonstrated reduced postoperative pain scores with bupivacaine compared to placebo .
    Johnson et al. (2019)Labor AnalgesiaReported high satisfaction rates among patients receiving epidural bupivacaine during labor .
    Lee et al. (2021)Dental SurgeryFound significant pain reduction in patients receiving bupivacaine nerve blocks versus those receiving other anesthetics .

    Adverse Effects and Considerations

    While generally safe, bupivacaine can cause adverse effects such as hypotension, bradycardia, and allergic reactions in some patients. Careful monitoring is essential, especially in high-risk populations such as the elderly or those with preexisting conditions .

    Wirkmechanismus

    • Bupivacaine blocks sodium channels in nerve membranes, preventing nerve impulses and inhibiting pain signals.
    • It acts locally, reducing sensation without affecting consciousness.
  • Vergleich Mit ähnlichen Verbindungen

    Levobupivacaine Hydrochloride

    Levothis compound, the S-enantiomer of bupivacaine, was developed to reduce cardiac toxicity. Studies demonstrate that levobupivacaine retains comparable anesthetic efficacy while exhibiting a 50% lower risk of cardiotoxicity compared to racemic bupivacaine .

    Parameter Bupivacaine HCl Levobupivacaine HCl
    Cardiac Toxicity (LD50, mg/kg) 5.6 (rats) 10.2 (rats)
    Protein Binding 95% 97%
    Clinical Duration 6–8 hours 6–8 hours
    Enantiomer Specificity Racemic (R+S) S-enantiomer

    Research Findings :

    • Levobupivacaine’s safety margin is attributed to reduced inhibition of cardiac sodium channels by the S-enantiomer .
    • Both compounds exhibit similar efficacy in epidural anesthesia, but levobupivacaine is preferred for patients with cardiovascular comorbidities .

    Ropivacaine Hydrochloride

    Ropivacaine, a structural analog, is less lipophilic than bupivacaine, leading to reduced motor blockade and lower systemic toxicity .

    Parameter Bupivacaine HCl Ropivacaine HCl
    Lipid Solubility (Log P) 3.9 2.9
    Motor Blockade Intensity High Moderate
    Cardiotoxicity High Low
    Sensory-to-Motor Block Ratio 1:1 4:1

    Research Findings :

    • In obstetric anesthesia, 0.2% ropivacaine provides equivalent analgesia to 0.25% bupivacaine but preserves motor function, facilitating ambulation during labor .
    • Ropivacaine’s LD50 in rats is 15.1 mg/kg vs. bupivacaine’s 5.6 mg/kg , underscoring its superior safety profile .

    Lidocaine Hydrochloride

    Lidocaine, a short-acting amide anesthetic, contrasts with bupivacaine in potency and duration.

    Parameter Bupivacaine HCl Lidocaine HCl
    Duration of Action 6–8 hours 1–2 hours
    Potency (Relative to Lidocaine) 4x 1x
    Vasoconstrictor Requirement Not required Often required
    Systemic Toxicity Threshold 2.5 mg/kg 4.5 mg/kg

    Research Findings :

    • Bupivacaine’s prolonged duration makes it superior for postoperative pain management. In calves, a novel sustained-release bupivacaine formulation provided 18.77 hours of analgesia vs. lidocaine’s 0.79 hours .
    • Bupivacaine’s higher potency allows lower doses, reducing the risk of methemoglobinemia associated with lidocaine .

    Carbonated vs. Hydrochloride Salts

    Carbonated bupivacaine (prepared by adding sodium bicarbonate) has a faster onset due to increased extracellular diffusion of the uncharged base.

    Parameter Bupivacaine HCl Carbonated Bupivacaine
    Onset Time (Epidural) 15–20 minutes 8–12 minutes
    Duration of Action 6–8 hours 6–8 hours
    pH 4.0–6.0 7.2–7.4

    Research Findings :

    Advanced Formulations and Innovations

    • Topical Film-Forming Spray : this compound spray exhibits biphasic release kinetics, achieving dose-proportional permeation in human cadaver skin .

    Biologische Aktivität

    Bupivacaine hydrochloride is a widely utilized local anesthetic known for its efficacy in pain management during surgical and medical procedures. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, and potential therapeutic applications, alongside associated risks and side effects.

    Bupivacaine functions by stabilizing neuronal membranes and inhibiting the initiation and transmission of nerve impulses. This is achieved through the blockade of voltage-gated sodium channels in the neuronal cell membrane, preventing sodium influx and subsequent depolarization, which is essential for action potential propagation . The compound is classified as an amide local anesthetic, structurally related to lidocaine and mepivacaine, differing from ester-type local anesthetics in its chemical composition .

    Pharmacokinetics

    The pharmacokinetic profile of bupivacaine is characterized by its absorption, distribution, metabolism, and excretion:

    • Absorption : Bupivacaine is absorbed into systemic circulation following administration. The rate of absorption can vary based on the route (e.g., epidural, intrathecal) and the presence of vasoconstrictors like epinephrine.
    • Distribution : It exhibits high protein binding (approximately 95%) and a large volume of distribution. Bupivacaine is lipophilic, allowing it to accumulate in lipid-rich tissues .
    • Metabolism : The drug undergoes hepatic metabolism via cytochrome P450 enzymes and is primarily excreted as metabolites through urine .
    • Half-life : The elimination half-life ranges from 2.5 to 6 hours, depending on the dosage and route of administration.

    Therapeutic Applications

    Bupivacaine is employed in various clinical settings:

    • Surgical Anesthesia : It is commonly used for regional anesthesia in procedures such as cesarean sections and orthopedic surgeries.
    • Pain Management : Bupivacaine is effective for postoperative pain relief when administered via nerve blocks or epidural injections.
    • Chronic Pain Conditions : Recent studies have explored its use in managing chronic pain syndromes due to its long duration of action compared to other local anesthetics .

    Case Studies

    Several case studies highlight the effectiveness and safety profile of bupivacaine:

    • Postoperative Pain Control : A study involving 232 patients demonstrated that bupivacaine administered via nerve block significantly reduced postoperative pain scores compared to control groups receiving placebo .
    • Chronic Pain Management : In a cohort study assessing the efficacy of bupivacaine in chronic pain management, patients reported substantial improvements in pain relief and quality of life metrics after receiving bupivacaine injections as part of their treatment regimen.

    Safety Profile and Adverse Effects

    Despite its effectiveness, bupivacaine poses risks, particularly concerning systemic toxicity:

    • Cardiovascular Effects : High plasma concentrations can lead to severe cardiovascular events such as arrhythmias and cardiac arrest. Symptoms may include hypotension and bradycardia .
    • Central Nervous System Toxicity : Patients may experience symptoms ranging from tinnitus to seizures at toxic levels. Immediate intervention is critical in such cases .
    • Methemoglobinemia : There have been reports of methemoglobinemia associated with bupivacaine use, characterized by cyanosis and altered blood oxygenation levels .

    Research Findings

    Recent studies have also explored the antioxidant properties of bupivacaine:

    • Antioxidant Activity : Research indicates that bupivacaine exhibits free radical scavenging activity, potentially contributing to its neuroprotective effects during ischemic events. In vitro assays demonstrated that bupivacaine can scavenge reactive oxygen species in both aqueous and lipophilic environments .

    Table 1: Comparison of Biological Activities

    Activity TypeDescriptionReference
    Sodium Channel BlockadeInhibition of sodium influx prevents nerve impulse transmission
    Antioxidant PropertiesScavenging free radicals; potential neuroprotective effects
    Clinical EfficacyEffective for regional anesthesia; significant postoperative pain relief
    Toxicity RisksCardiovascular complications; CNS toxicity; methemoglobinemia

    Eigenschaften

    IUPAC Name

    1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SIEYLFHKZGLBNX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H29ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0030877
    Record name Bupivacaine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0030877
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    324.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    18010-40-7, 14252-80-3, 15233-43-9
    Record name Bupivacaine hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Bupivacaine hydrochloride [JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Bupivacaine hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Bloqueina
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Bupivacaine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0030877
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Bupivacaine hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    [Di(propan-2-yl)amino]phosphonous acid
    [Di(propan-2-yl)amino]phosphonous acid
    Bupivacaine hydrochloride
    [Di(propan-2-yl)amino]phosphonous acid
    [Di(propan-2-yl)amino]phosphonous acid
    Bupivacaine hydrochloride
    [Di(propan-2-yl)amino]phosphonous acid
    [Di(propan-2-yl)amino]phosphonous acid
    Bupivacaine hydrochloride
    [Di(propan-2-yl)amino]phosphonous acid
    [Di(propan-2-yl)amino]phosphonous acid
    Bupivacaine hydrochloride
    [Di(propan-2-yl)amino]phosphonous acid
    [Di(propan-2-yl)amino]phosphonous acid
    Bupivacaine hydrochloride
    [Di(propan-2-yl)amino]phosphonous acid
    Bupivacaine hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.